molecular formula C7H4ClNS B1591031 5-Chlorobenzo[d]thiazole CAS No. 2786-51-8

5-Chlorobenzo[d]thiazole

Cat. No. B1591031
CAS RN: 2786-51-8
M. Wt: 169.63 g/mol
InChI Key: YTSFYTDPSSFCLU-UHFFFAOYSA-N
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Description

5-Chlorobenzo[d]thiazole is a chemical compound with the linear formula C8H4ClNO2S . It is a derivative of benzothiazole, a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring .


Synthesis Analysis

The synthesis of this compound involves the preparation of starting triazoles from commercially available precursors, as well as their conversion to the benzo[4,5]thiazolo[2,3-c][1,2,4]triazole derivative .


Molecular Structure Analysis

The molecular structure of this compound is analyzed using steric and electrostatic potential fields calculated at each lattice intersection of a regularly spaced grid of 1.0Å .


Chemical Reactions Analysis

This compound derivatives have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase . Two compounds, MHY884 and MHY966, showed promising results, indicating that the 5-chlorobenzo[d]thiazolyl scaffold could be a potent inhibitor .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 169.63 . It is a solid substance that should be stored in a refrigerator . The exact physical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A series of compounds derived from 5-Chlorobenzo[d]thiazole demonstrated moderate to excellent activity against selected bacterial and fungal strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Mycobacterium tuberculosis, Candida albicans, Aspergillus niger, and Aspergillus clavatus (B'Bhatt & Sharma, 2017). This suggests the potential of this compound derivatives as antimicrobial and antifungal agents.

Anticancer Activity

Thiazole derivatives, including those incorporating the this compound moiety, have been investigated for their potential anticancer properties. These compounds exhibit cytotoxic activities against various cancer cell lines, indicating their promise as anticancer agents (Ansari et al., 2019).

Corrosion Inhibition

This compound derivatives have been explored as corrosion inhibitors for metals. These studies highlight the potential of these compounds in protecting metals from corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Bentiss et al., 2007).

Broad Biological Activities

Research has underscored the broad spectrum of biological activities possessed by thiazole and its derivatives, including this compound. These compounds have been found to have antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects, making them of significant interest in medicinal chemistry for the development of new therapeutic agents (Borcea et al., 2021).

Mechanism of Action

Safety and Hazards

5-Chlorobenzo[d]thiazole is classified as a skin irritant (Category 2) and an eye irritant (Category 2A). It may cause respiratory irritation (Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSFYTDPSSFCLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60559706
Record name 5-Chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2786-51-8
Record name 5-Chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60559706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the same procedure as in step 2 of Example 337 using 5-chloro-1,3-benzothiazole-2-thiol (1.0 g, 4.96 mmol, 1.00 equiv) and iron powder (2.8 g, 10.00 equiv) in acetic acid (15.0 mL). The crude product was purified through a silica gel column with ethyl acetate/petroleum ether (1:50-1:10) to afford the title compound as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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